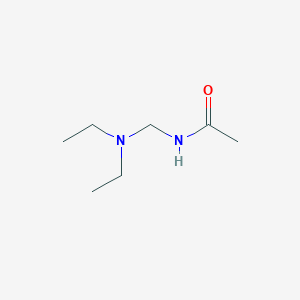

N-((Diethylamino)methyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85413-89-4 |

|---|---|

Molecular Formula |

C7H16N2O |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

N-(diethylaminomethyl)acetamide |

InChI |

InChI=1S/C7H16N2O/c1-4-9(5-2)6-8-7(3)10/h4-6H2,1-3H3,(H,8,10) |

InChI Key |

CNWZHMODTNVEKM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CNC(=O)C |

Origin of Product |

United States |

Biological Activity

N-((Diethylamino)methyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through various methods, often involving the reaction of diethylamine with acetamide derivatives. The structural formula is represented as CHNO, indicating the presence of both a diethylamino group and an acetamide moiety, which are crucial for its biological activity.

Inhibition of Enzymes

Recent studies have highlighted the role of this compound in inhibiting key enzymes involved in neurodegenerative diseases. For instance, it has been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. The inhibition of BChE can enhance the levels of acetylcholine in the brain, potentially improving cognitive function.

Table 1: BChE Inhibition Potency of this compound Derivatives

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| 8c | 3.94 ± 0.16 | Mixed inhibitor |

| 8d | 19.60 ± 0.21 | Competitive inhibition |

| Control | 50 (Tacrine) | Standard reference |

The most potent derivative, compound 8c , exhibited an IC value of 3.94 µM, indicating strong inhibitory activity against BChE .

The mechanism by which this compound inhibits BChE involves interactions at the active site of the enzyme. Kinetic studies using Lineweaver–Burk plots suggest that this compound acts as a mixed inhibitor, affecting both the maximum reaction rate and the substrate affinity . This dual action can be advantageous in therapeutic contexts where modulation of neurotransmitter levels is desired.

Toxicological Considerations

Toxicological assessments indicate that this compound exhibits low toxicity in animal models. Studies have shown that while it can cause mild irritation upon dermal exposure, significant adverse effects are not observed at therapeutic doses . Long-term exposure studies have revealed reversible effects on liver function, emphasizing the importance of dosage in therapeutic applications .

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound not only inhibit BChE but also exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent . The diverse pharmacological activities attributed to its structure make it a candidate for further development in treating infections and neurodegenerative diseases.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.